molecular formula C15H9ClN4 B5729222 5-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline

5-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline

Cat. No.: B5729222
M. Wt: 280.71 g/mol
InChI Key: HWSNPVWJPSSDEB-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline is a heterocyclic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and antiviral properties . The structure of this compound consists of a triazole ring fused to a quinazoline ring, with a 4-chlorophenyl group attached to the triazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzonitrile with hydrazine hydrate to form 2-hydrazinobenzonitrile, which is then reacted with 4-chlorobenzoyl chloride to yield the desired triazoloquinazoline . The reaction conditions often include refluxing in a suitable solvent such as ethanol or dimethylformamide (DMF) for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of quinazoline derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced triazoloquinazoline derivatives.

    Substitution: Formation of substituted triazoloquinazoline derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

5-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • 5-Phenyl-[1,2,4]triazolo[4,3-c]quinazoline
  • 5-(4-Nitrophenyl)-[1,2,4]triazolo[4,3-c]quinazoline

Uniqueness

5-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline is unique due to the presence of the 4-chlorophenyl group, which imparts distinct electronic and steric properties. This modification can enhance its biological activity and selectivity compared to other similar compounds .

Properties

IUPAC Name

5-(4-chlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClN4/c16-11-7-5-10(6-8-11)14-18-13-4-2-1-3-12(13)15-19-17-9-20(14)15/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWSNPVWJPSSDEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NN=CN3C(=N2)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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